molecular formula C20H16ClFN2O4 B2601092 5-({4-[(2-Chloro-6-fluorophenyl)methoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione CAS No. 328266-47-3

5-({4-[(2-Chloro-6-fluorophenyl)methoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione

Cat. No. B2601092
CAS RN: 328266-47-3
M. Wt: 402.81
InChI Key: HRQXEHIYDWFGIK-UHFFFAOYSA-N
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Description

5-({4-[(2-Chloro-6-fluorophenyl)methoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione is a useful research compound. Its molecular formula is C20H16ClFN2O4 and its molecular weight is 402.81. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Ligand Preparation

One area of application involves the preparation of new phenol-based acyclic ligands with a double set of coordination sites. A study by Ghaffarinia and Golchoubian (2005) describes the synthesis of compartmental ligands starting from chlorophenol derivatives, indicating the use of similar compounds in complex ligand synthesis processes. These ligands could potentially serve in coordination chemistry and the development of metal-organic frameworks or catalytic systems (Ghaffarinia & Golchoubian, 2005).

Anticancer Drug Development

Another significant application is in the development of new anticancer drugs. Rubim de Santana et al. (2020) synthesized chromene derivatives related structurally to the query compound and conducted molecular modeling studies to identify potential leads for anticancer drug development. The study suggests that such compounds could intercalate DNA, serving as a basis for novel anticancer therapies (Rubim de Santana et al., 2020).

Material Science and Luminescence

In material science, compounds with similar structures have been studied for their luminescent properties. Mendigalieva et al. (2022) investigated the aggregation-induced emission (AIE) of benzylidene barbituric acid derivatives, indicating potential applications in developing luminescent materials or fluorescent probes for sensing and imaging (Mendigalieva et al., 2022).

Pharmacological Research

Madadi et al. (2014) explored aromatic substituted dimethylpyrimidine triones for their anti-proliferative activity against human tumor cell lines. The study highlights the pharmacological potential of such compounds in treating various solid tumors, underscoring the broad applicability of these chemicals in medicinal chemistry (Madadi et al., 2014).

properties

IUPAC Name

5-[[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClFN2O4/c1-23-18(25)14(19(26)24(2)20(23)27)10-12-6-8-13(9-7-12)28-11-15-16(21)4-3-5-17(15)22/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRQXEHIYDWFGIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CC=C(C=C2)OCC3=C(C=CC=C3Cl)F)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClFN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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